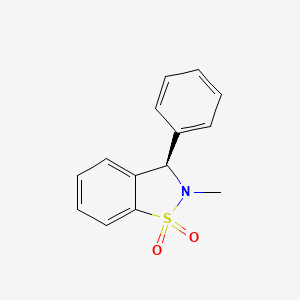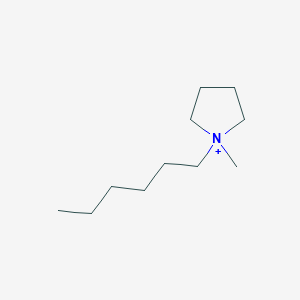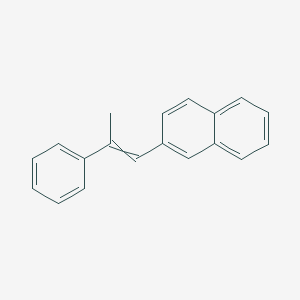
(R)-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazoles This compound is characterized by its unique structure, which includes a benzene ring fused to an isothiazole ring, with a methyl and phenyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the introduction of the isothiazole ring can be achieved through a series of reactions involving sulfonation, nitration, and subsequent reduction steps. The final step often involves the oxidation of the sulfur atom to form the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the sulfone group can lead to the formation of sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the isothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized products, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular components. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole: Lacks the sulfone group, leading to different reactivity and applications.
2-Methyl-3-phenyl-1,2-benzisothiazole, 1,1-dioxide: Similar structure but different substitution pattern.
Uniqueness
®-2-Methyl-3-phenyl-2,3-dihydro-1,2-benzisothiazole, 1,1-dioxide is unique due to its specific stereochemistry and the presence of the sulfone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
256220-99-2 |
|---|---|
分子式 |
C14H13NO2S |
分子量 |
259.33 g/mol |
IUPAC名 |
(3R)-2-methyl-3-phenyl-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C14H13NO2S/c1-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)18(15,16)17/h2-10,14H,1H3/t14-/m1/s1 |
InChIキー |
LWNGSEVTQKWXCT-CQSZACIVSA-N |
異性体SMILES |
CN1[C@@H](C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 |
正規SMILES |
CN1C(C2=CC=CC=C2S1(=O)=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)

![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)

![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)

![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
![3(2H)-Pyridazinone, 4-[(2,2-diethoxyethyl)amino]-4,5-dihydro-6-methyl-](/img/structure/B14246569.png)
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
![3-(4'-Chloro-4-methyl[1,1'-biphenyl]-3-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B14246612.png)

